An In-depth Technical Guide to 2-bromo-7-chlorophenazine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-bromo-7-chlorophenazine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-bromo-7-chlorophenazine, a halogenated heterocyclic compound belonging to the phenazine class. While specific experimental data for this particular molecule is scarce in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, predicted physicochemical properties, and potential applications. This guide is intended for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the expanding landscape of functional heterocyclic compounds.
Introduction to the Phenazine Scaffold
Phenazines are a class of nitrogen-containing tricyclic aromatic compounds that form the core structure of a diverse range of natural and synthetic molecules.[1] The phenazine nucleus is a planar system, and its derivatives are known for their distinct colors and redox activities.[2] These properties have led to their investigation and application in various fields, including as dyes, electronic materials, and, most notably, as biologically active agents with antimicrobial, anticancer, and antiparasitic properties.[2]
The biological and physical properties of phenazine derivatives are highly dependent on the nature and position of substituents on the aromatic rings.[2] Halogenated phenazines, in particular, have garnered significant interest due to their often enhanced biological activities.[3] This guide focuses on the specific, asymmetrically substituted 2-bromo-7-chlorophenazine, providing a foundational understanding for its further investigation.
Proposed Synthesis of 2-bromo-7-chlorophenazine
A potential synthetic pathway is outlined below:
Scheme 1: Proposed Synthesis of 2-bromo-7-chlorophenazine
Caption: Proposed two-step synthesis of 2-bromo-7-chlorophenazine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-nitro-4'-chloro-5-bromodiphenylamine (Ullmann Condensation)
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To a flame-dried round-bottom flask, add 4-bromo-2-nitroaniline (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
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Heat the reaction mixture to a temperature between 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 2-nitro-4'-chloro-5-bromodiphenylamine.
Causality behind Experimental Choices: The Ullmann condensation is a classic and reliable method for the formation of diaryl amines.[6][7] Copper(I) iodide is a common catalyst for this transformation, and potassium carbonate acts as a base to deprotonate the aniline. DMF is a suitable high-boiling polar aprotic solvent for this reaction.
Step 2: Synthesis of 2-bromo-7-chlorophenazine (Reductive Cyclization)
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Dissolve the 2-nitro-4'-chloro-5-bromodiphenylamine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
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Add a reducing agent. A traditional method would use iron powder in acetic acid.[4] A more modern approach could involve a palladium catalyst with a carbon monoxide source.[5]
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Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature.
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If using iron, filter the reaction mixture to remove the iron salts.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-7-chlorophenazine.
Causality behind Experimental Choices: The reductive cyclization of a 2-nitrodiphenylamine is a standard method for forming the phenazine ring system. The nitro group is reduced to a nitroso or amino group, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic phenazine.
Chemical Structure and Physical Properties
The chemical structure of 2-bromo-7-chlorophenazine is a tricyclic system with a bromine atom at position 2 and a chlorine atom at position 7.
Caption: Chemical structure of 2-bromo-7-chlorophenazine.
Table 1: Physical and Chemical Properties of 2-bromo-7-chlorophenazine
| Property | Value | Source |
| Molecular Formula | C₁₂H₆BrClN₂ | Calculated |
| Molecular Weight | 293.55 g/mol | [8] |
| Appearance | Likely a colored (e.g., yellow) solid | Inferred from phenazine derivatives |
| Boiling Point | 254 °C | [8] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF; poorly soluble in water. | Inferred from phenazine derivatives |
| SMILES | ClC1=CC=C2C(N=C3C=CC(Br)=CC3=N2)=C1 | [9] |
| InChI | 1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H | [8] |
Predicted Spectral Properties
Detailed spectral data for 2-bromo-7-chlorophenazine is not available. However, we can predict the expected spectral characteristics based on the phenazine core and the influence of the halogen substituents.
1H and 13C NMR Spectroscopy
The 1H NMR spectrum is expected to show six signals in the aromatic region, likely between 7.5 and 8.5 ppm. The protons on the chlorinated ring and the brominated ring will exhibit distinct coupling patterns. The 13C NMR spectrum should display 12 distinct signals for the carbon atoms, as the molecule is asymmetric. The carbon atoms directly attached to the halogens and nitrogen atoms will have characteristic chemical shifts.
Mass Spectrometry
The mass spectrum will be characterized by a prominent molecular ion peak. A key feature will be the isotopic pattern arising from the presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion, with M+, M+2, and M+4 peaks.
UV-Visible Spectroscopy
The parent phenazine molecule exhibits characteristic absorption bands in the UV-visible region.[10][11] The spectrum of 2-bromo-7-chlorophenazine is expected to be similar, with potential bathochromic (red) shifts of the absorption maxima due to the presence of the halogen substituents, which can extend the conjugation of the system through their lone pair electrons.[12][13] The introduction of electron-donating or withdrawing groups can influence the position of these absorption bands.[14]
Potential Applications and Future Directions
Given the known biological activities of halogenated phenazines, 2-bromo-7-chlorophenazine is a promising candidate for investigation in several areas:
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Antimicrobial Drug Development: Many halogenated phenazines exhibit potent activity against a range of bacteria, including drug-resistant strains.[3] This compound could be screened for its antibacterial and antifungal properties.
-
Anticancer Research: The planar structure of the phenazine ring allows for intercalation with DNA, a mechanism of action for some anticancer drugs.
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Materials Science: The redox properties and extended π-system of phenazines make them suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9]
Further research should focus on the successful synthesis and full characterization of 2-bromo-7-chlorophenazine to confirm its predicted properties and to explore its potential in the aforementioned applications.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 2-bromo-7-chlorophenazine. By leveraging established synthetic methodologies and spectroscopic principles, a solid foundation for the future study of this compound has been laid. The potential for interesting biological activity and applications in materials science makes 2-bromo-7-chlorophenazine a compelling target for further research and development.
References
- Winkler, J. D., Twenter, B. M., & Gend, T. (2012).
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[Molecules. (2020). Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro
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)
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